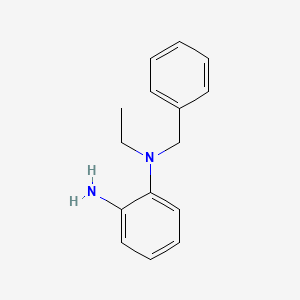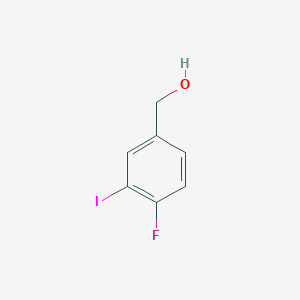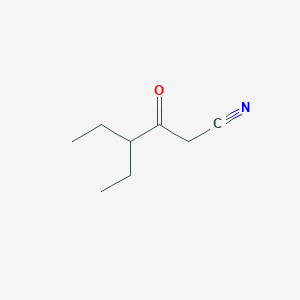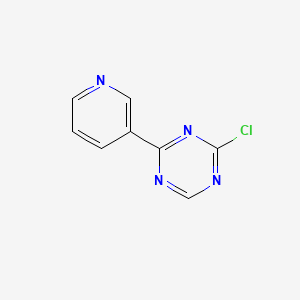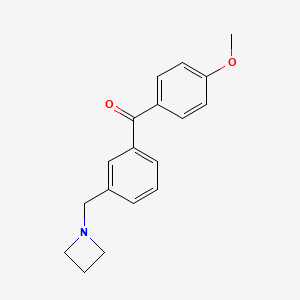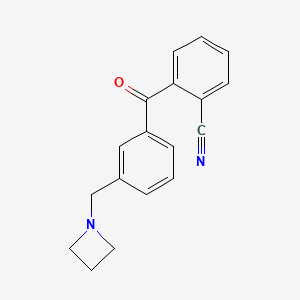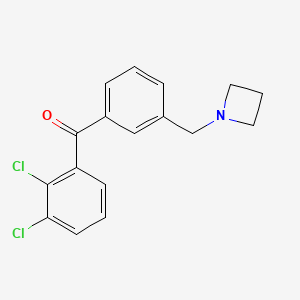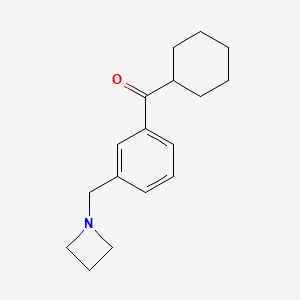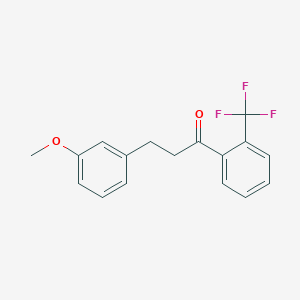
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is a complex organic molecule. It likely contains a methoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring reminiscent of benzene) with a methoxy group (-O-CH3) attached. The “trifluoromethyl” part suggests the presence of a -CF3 group. The “propiophenone” part indicates a propiophenone structure, which is a three-carbon chain attached to a phenyl ring with a ketone functional group (=O) on the middle carbon .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The presence of the methoxy group, the trifluoromethyl group, and the ketone could all potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the methoxy group, the trifluoromethyl group, and the ketone .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound is involved in synthetic pathways that lead to the creation of novel chemical entities. For instance, research on the synthesis and reactions of related compounds has demonstrated the feasibility of creating complex molecules with potential applications in medicinal chemistry and materials science. These studies focus on the manipulation of molecular structures to achieve desired chemical and physical properties (Pimenova et al., 2003).
Biochemical Applications
- Compounds structurally related to 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone have been explored for their potential in biochemical applications, such as the development of fluorescent probes for sensing pH and metal cations. This research highlights the utility of these compounds in creating sensitive and selective sensors for biological and environmental monitoring (Tanaka et al., 2001).
Material Science
- The compound's derivatives have been investigated for their application in tuning optical properties and enhancing solid-state emission of poly(thiophene)s. This research has implications for the development of materials with specific photophysical properties, which are critical in the fields of optoelectronics and photonics (Li et al., 2002).
Synthetic Methodologies
- Research into novel synthetic methodologies has shown that compounds similar to 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone can be synthesized using green chemistry approaches. These methods aim to reduce environmental impact by minimizing the use of hazardous solvents and streamlining synthetic processes (Amole et al., 2019).
Structural and Spectral Studies
- Structural and spectral studies have provided insights into the chemical and physical properties of these compounds. Understanding these properties is essential for designing molecules with specific functions and for the development of new materials with enhanced performance (Peikow et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-6-4-5-12(11-13)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKTJGHJXNKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644239 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898774-96-4 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

